molecular formula C20H22BF3N2O3 B3155287 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 796967-48-1

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B3155287
M. Wt: 406.2 g/mol
InChI Key: YNESXENNYVJJQN-UHFFFAOYSA-N
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Description

The compound appears to be a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4). Urea derivatives are often used in medicinal chemistry due to their bioactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate would likely be a derivative of the 3-(3-(trifluoromethyl)phenyl) group, and the amine would likely be a derivative of the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group.



Molecular Structure Analysis

The molecule contains a boron atom, which is less common in organic compounds and may confer unique reactivity. The trifluoromethyl group is a common motif in medicinal chemistry, often used to increase the metabolic stability of a compound.



Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The boron could undergo reactions with Lewis bases, and the urea could participate in acid-base reactions.



Physical And Chemical Properties Analysis

Again, without specific information, it’s hard to predict the physical and chemical properties of this compound. However, we can infer that it is likely to be solid at room temperature, and its solubility would depend on the specific substituents present.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound and its related structures are synthesized through multi-step chemical reactions and characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction confirms their crystal structures, which are further analyzed using Density Functional Theory (DFT) to understand their conformational properties and molecular structures (Huang et al., 2021).

Boron-Containing Compounds in Biological Applications

  • Boronated Phosphonium Salts : These compounds, including ones with tetramethyl-1,3,2-dioxaborolan-2-yl structures, are explored for potential therapeutic applications. They show specific cytotoxicities and boron uptake in cancer cell lines, indicating potential use in cancer therapy (Morrison et al., 2010).

Application in Polymer Science and Material Chemistry

  • Enhanced Brightness Emission-Tuned Nanoparticles : Complexes involving tetramethyl-[1,3,2]dioxaborolane are used to initiate chain growth polymerization, leading to the development of nanoparticles with bright fluorescence emission. These have potential applications in material science, particularly in developing new types of bright and enduring fluorescent materials (Fischer et al., 2013).

Fluorescence Probes and Sensing Applications

  • Boronate-Based Fluorescence Probes : Compounds with the dioxaborolane structure are used in synthesizing fluorescence probes for detecting hydrogen peroxide, showcasing their potential in developing sensitive chemical sensors (Lampard et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Some derivatives of this chemical structure have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments, indicating their potential use in industrial applications (Mistry et al., 2011).

Anticancer Agents

  • Synthesis and Anticancer Activity : Derivatives of the compound have been synthesized and tested for their anticancer activity, showing significant effects on various cancer cell lines. This suggests their potential application in developing new anticancer therapies (Feng et al., 2020).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the specific hazards of this compound.


Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and investigating potential biological activity.


properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3N2O3/c1-18(2)19(3,4)29-21(28-18)14-8-10-15(11-9-14)25-17(27)26-16-7-5-6-13(12-16)20(22,23)24/h5-12H,1-4H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNESXENNYVJJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Synthesis routes and methods

Procedure details

Intermediate 19 was prepared in analogy to GP 3 by reaction of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine with 1-isocyanato-3-trifluoromethylbenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Citations

For This Compound
3
Citations
J Wang, L Zhang, X Pan, B Dai, Y Sun, C Li… - Scientific Reports, 2017 - nature.com
Recently, we have identified a biphenyl-aryl urea incorporated with salicylaldoxime (BPS-7) as an anti-angiogenesis agent. Herein, we disclosed a series of novel anti-angiogenesis …
Number of citations: 19 www.nature.com
L Zhang, Y Shan, X Ji, M Zhu, C Li, Y Sun, R Si, X Pan… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Receptor tyrosine kinases (RTKs), especially VEGFR-2, TIE-2, and EphB4, play a crucial role in both angiogenesis and tumorigenesis. Moreover, complexity and heterogeneity of …
Number of citations: 25 www.ncbi.nlm.nih.gov
Z Ji, AA Ahmed, DH Albert, JJ Bouska… - Journal of medicinal …, 2008 - ACS Publications
A series of benzoisoxazoles and benzoisothiazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). Structure–activity relationship studies led to …
Number of citations: 39 pubs.acs.org

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